N-{4-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide
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Overview
Description
N-{4-[5-(2-FURYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE is a complex organic compound that features a combination of various functional groups, including furyl, oxadiazole, phenyl, pyrazolyl, and acetamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[5-(2-FURYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include carboxyl activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-{4-[5-(2-FURYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The furyl and pyrazolyl groups can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{4-[5-(2-FURYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For example, the compound may bind to enzymes or receptors, altering their activity and thus influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- **N-{4-[5-(2-FURYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE shares structural similarities with other compounds containing furyl, oxadiazole, and pyrazolyl groups.
Per- and polyfluoroalkyl substances (PFAS): These compounds also feature complex structures and are known for their unique chemical properties.
Uniqueness
The uniqueness of N-{4-[5-(2-FURYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C18H14N6O5 |
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Molecular Weight |
394.3 g/mol |
IUPAC Name |
N-[4-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenyl]-2-(5-methyl-3-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C18H14N6O5/c1-11-9-15(24(26)27)21-23(11)10-16(25)19-13-6-4-12(5-7-13)17-20-18(29-22-17)14-3-2-8-28-14/h2-9H,10H2,1H3,(H,19,25) |
InChI Key |
XLWXAIXCEYKNEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=CC=C(C=C2)C3=NOC(=N3)C4=CC=CO4)[N+](=O)[O-] |
Origin of Product |
United States |
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